

Application Notes and Protocols for EC1169

Dosing and Administration in Preclinical Models

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Compound of Interest

Compound Name: EC1169

Cat. No.: B12376209

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Introduction

EC1169 is a small molecule drug conjugate (SMDC) that targets Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2] **EC1169** consists of a PSMA-targeting ligand, a cleavable linker, and the potent cytotoxic agent tubulysin B hydrazide (TubBH).[1][2] Upon binding to PSMA, **EC1169** is internalized, and the linker is cleaved, releasing TubBH.[1] TubBH then disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cells.[1] Preclinical studies have demonstrated the potent and specific antitumor activity of **EC1169** in PSMA-positive xenograft models.[3]

These application notes provide detailed protocols for the dosing and administration of **EC1169** in common preclinical prostate cancer xenograft models, including LNCaP, MDA-PCa-2b, and 22Rv1. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data for **EC1169** in various preclinical models.

Table 1: **EC1169** Dosing and Efficacy in Preclinical Xenograft Models

Animal Model	Cell Line	Dosing Regimen	Administration Route	Reported Efficacy	Reference
Nude Mice	LNCaP (PSMA+)	2 μ mol/kg, 3x/week for 2 weeks	Intravenous (IV)	Complete remissions and cures (29% tumor-free)	[2]
Nude Mice	MDA-PCa-2b (PSMA+)	Information not available	Intravenous (IV)	Complete remissions and cures reported	[4]
Nude Mice	22Rv1 (PSMA+)	Information not available	Intraperitoneal (IP) or Intravenous (IV)	Potent tumor growth inhibition reported with similar PSMA-targeted conjugates	[5]
Nude Mice	KB (PSMA-)	Not applicable (Negative Control)	Intravenous (IV)	No significant response	[3]

Experimental Protocols

General Guidelines for Handling and Formulation

EC1169 is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All preparation should be performed in a certified chemical fume hood.

Formulation:

EC1169 is a water-soluble conjugate.^[3] For in vivo administration, it can be formulated in sterile phosphate-buffered saline (PBS), pH 7.4. Alternatively, a formulation of 10% DMSO and 90% corn oil can be used.^[6]

- Preparation of **EC1169** in PBS:
 - Aseptically weigh the required amount of **EC1169** powder.
 - Reconstitute in a small volume of sterile DMSO to create a stock solution.
 - Further dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration for injection. Ensure the final DMSO concentration is minimal to avoid toxicity.
- Preparation of **EC1169** in DMSO/Corn Oil:^[6]
 - Aseptically weigh the required amount of **EC1169** powder.
 - Dissolve in 100% DMSO to create a stock solution.
 - Add the appropriate volume of sterile corn oil to achieve a final ratio of 10% DMSO and 90% corn oil. Mix thoroughly before administration.

LNCaP Xenograft Model Protocol

Cell Line: LNCaP (PSMA-positive human prostate adenocarcinoma)

Animal Model: Male athymic nude mice (4-6 weeks old)

Tumor Implantation:

- Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
- Subcutaneously inject 1×10^6 to 5×10^6 LNCaP cells in a volume of 100-200 μL into the flank of each mouse.
- Monitor tumor growth regularly with calipers.

Dosing and Administration:

- Initiate treatment when tumors reach a volume of approximately 100-150 mm³.
- Administer **EC1169** intravenously (IV) via the tail vein at a dose of 2 µmol/kg.[2]
- The dosing schedule is three times per week (e.g., Monday, Wednesday, Friday) for two consecutive weeks.[2]
- Monitor animal body weight and tumor volume throughout the study.

MDA-PCa-2b Xenograft Model Protocol

Cell Line: MDA-PCa-2b (PSMA-positive human prostate carcinoma, derived from a bone metastasis)

Animal Model: Male athymic nude mice (4-6 weeks old)

Tumor Implantation:

- Culture MDA-PCa-2b cells in F-12K medium supplemented with 20% fetal bovine serum, 25 ng/mL cholera toxin, 10 ng/mL mouse epidermal growth factor, 0.005 mM phosphoethanolamine, 100 pg/mL hydrocortisone, 45 nM selenious acid, and 5 µg/mL insulin.
- Follow the tumor implantation procedure as described for the LNCaP model.

Dosing and Administration:

- Initiate treatment when tumors reach the desired volume.
- While specific preclinical dosing for **EC1169** in this model is not detailed in the available literature, a similar administration route and schedule to the LNCaP model (intravenous, 3x/week) can be considered as a starting point for optimization. It is reported that **EC1169** administration resulted in complete remissions and cures in mice bearing MDA-PCa-2b xenografts.[4]

22Rv1 Xenograft Model Protocol

Cell Line: 22Rv1 (PSMA-positive human prostate carcinoma, castration-resistant)

Animal Model: Male athymic nude mice (4-6 weeks old)

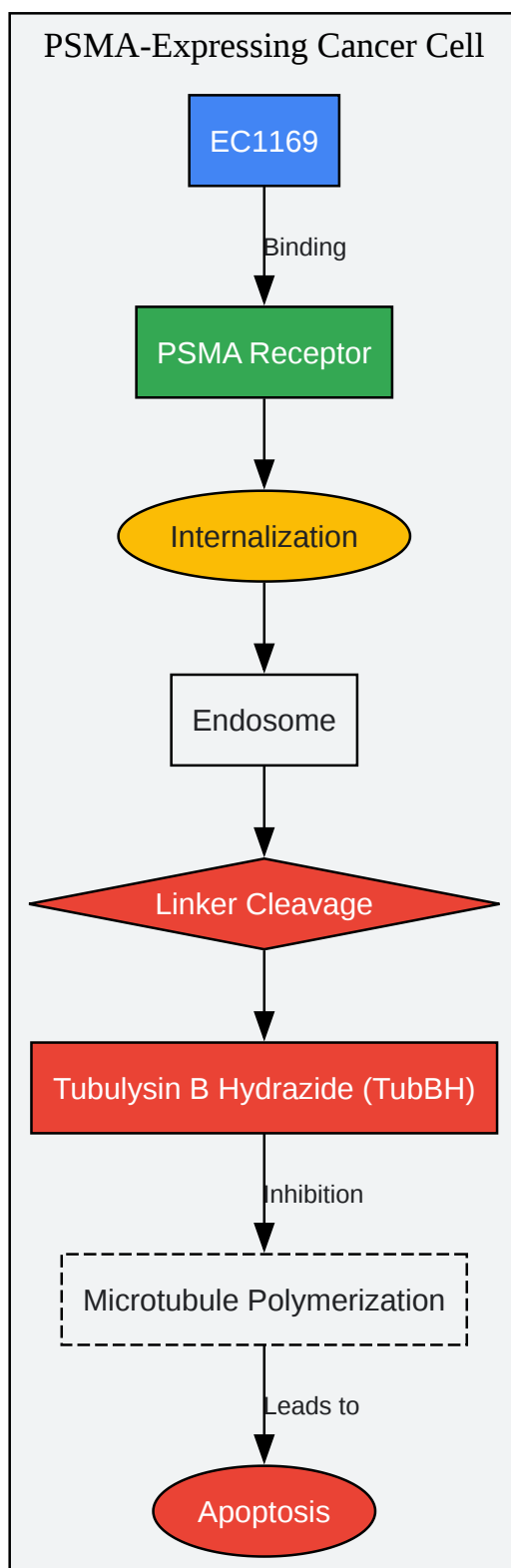
Tumor Implantation:

- Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Follow the tumor implantation procedure as described for the LNCaP model.

Dosing and Administration:

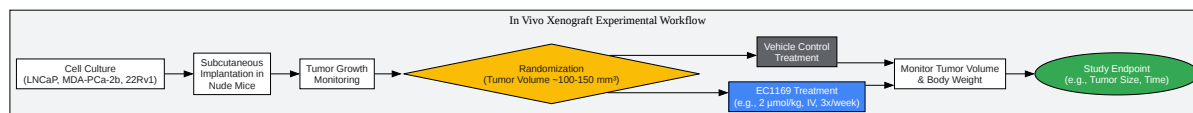
- Initiate treatment when tumors are established.
- Specific dosing information for **EC1169** in this model is not readily available. However, studies with other PSMA-targeted drug conjugates in 22Rv1 xenografts have shown efficacy. [5] It is recommended to perform a dose-finding study to determine the optimal dose and schedule for **EC1169** in this model. Both intravenous (IV) and intraperitoneal (IP) routes of administration can be explored.

Visualizations



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Caption: Mechanism of action of **EC1169** in a PSMA-positive cancer cell.



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Caption: General experimental workflow for **EC1169** efficacy studies in preclinical xenograft models.

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